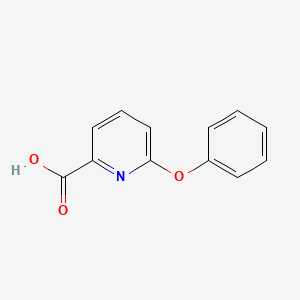

6-Phenoxypicolinic acid

Übersicht

Beschreibung

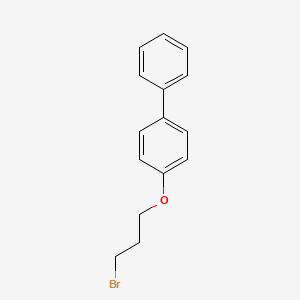

6-Phenoxypicolinic acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for 6-Phenoxypicolinic acid is 6-phenoxy-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis

6-Phenoxypicolinic acid is a solid substance . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Analytical Methods in Chemical Research

Analytical Methods for Antioxidant Activity : Studies on antioxidants are crucial in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds. These methods, based on hydrogen atom transfer or electron transfer, are essential for assessing the potential antioxidant activity of compounds like 6-Phenoxypicolinic acid (Munteanu & Apetrei, 2021).

Folin–Ciocalteu Assay for Phenolic Content : The Folin–Ciocalteu (F–C) assay is widely used for determining the total phenolic content (TPC) in plant extracts, highlighting its importance in evaluating the phenolic profile of compounds. Modifications to this assay improve its specificity, which could be relevant for analyzing the phenolic nature of 6-Phenoxypicolinic acid and its derivatives (Sánchez-Rangel et al., 2013).

Potential Therapeutic Benefits

Antiviral and Antimicrobial Properties : Phenolic compounds have been researched for their antiviral and antimicrobial properties. A review of plant extracts containing polyphenols that inhibit COVID-19 suggests that similar compounds, including potentially 6-Phenoxypicolinic acid, might provide a foundation for antiviral formulations (Chojnacka et al., 2020).

Environmental Applications : The enzymatic treatment of organic pollutants with redox mediators shows that certain phenolic compounds can enhance the degradation efficiency of pollutants. This suggests potential environmental applications of 6-Phenoxypicolinic acid in pollutant remediation (Husain & Husain, 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Phenoxypicolinic acid, a derivative of picolinic acid, is likely to share similar targets with its parent compound. Picolinic acid is known to bind to zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, from which it is derived, is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is plausible that 6-Phenoxypicolinic acid may exhibit similar interactions with its targets.

Biochemical Pathways

Picolinic acid, its parent compound, is a metabolite of tryptophan and is involved in the shikimate pathway . This pathway is responsible for the synthesis of essential aromatic compounds in microorganisms and plants . It’s possible that 6-Phenoxypicolinic acid might influence similar pathways.

Result of Action

Given its structural similarity to picolinic acid, it may exhibit broad-spectrum antiviral activity by inhibiting membrane fusion events during viral entry .

Action Environment

For instance, the storage temperature for 6-Phenoxypicolinic acid is recommended to be between 2-8°C .

Eigenschaften

IUPAC Name |

6-phenoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIOMWFFIKFFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527991 | |

| Record name | 6-Phenoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenoxypicolinic acid | |

CAS RN |

51362-40-4 | |

| Record name | 6-Phenoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

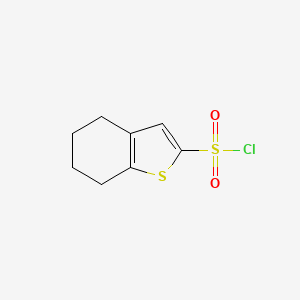

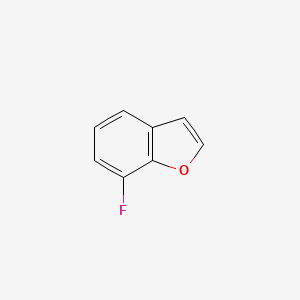

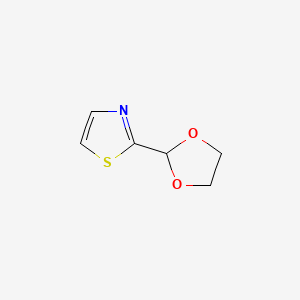

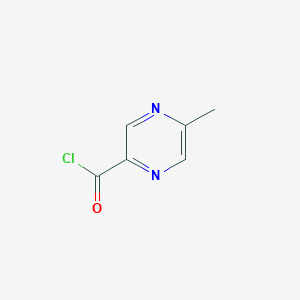

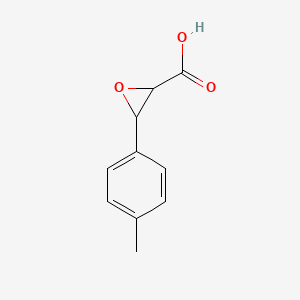

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)